molecular formula C7H4ClF3O B163895 2-Chloro-3-(trifluoromethyl)phenol CAS No. 138377-34-1

2-Chloro-3-(trifluoromethyl)phenol

Cat. No.: B163895
CAS No.: 138377-34-1
M. Wt: 196.55 g/mol
InChI Key: BGXZMBZFGAIBDH-UHFFFAOYSA-N
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Description

Significance of Halogenated Phenolic Compounds in Contemporary Chemical Research

Halogenated phenolic compounds are organic molecules that feature a hydroxyl group and at least one halogen atom attached to a benzene (B151609) ring. The presence of halogens like chlorine, bromine, and fluorine can significantly influence the biological activity and chemical reactivity of these compounds. researchgate.netasu.ru This has led to their widespread investigation and use in various fields.

In medicinal chemistry, the introduction of halogens can enhance the therapeutic properties of drug candidates. researchgate.netacs.org Halogen atoms can modulate a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, they can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. Many approved drugs across various therapeutic areas contain halogen atoms, underscoring their importance in pharmaceutical design. mdpi.com

In materials science, halogenated phenols are utilized as precursors for high-performance polymers and other advanced materials. chemimpex.com The incorporation of halogens can impart desirable characteristics such as flame retardancy, thermal stability, and chemical resistance. These properties are crucial for materials used in demanding industrial applications.

From an environmental perspective, halogenated phenolic compounds are also of interest due to their persistence and potential impact on ecosystems. acs.orgnih.gov Researchers study their environmental fate and develop methods for their detection and remediation.

Research Trajectories of 2-Chloro-3-(trifluoromethyl)phenol in Organic Chemistry and Related Disciplines

This compound, with its distinct substitution pattern, is a valuable building block in organic synthesis. sigmaaldrich.com The electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group significantly influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group. This unique electronic profile makes it a versatile intermediate for creating a wide range of more complex molecules.

In the realm of organic chemistry, research has focused on utilizing this compound as a starting material for the synthesis of novel heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. Its specific reactivity allows for selective functionalization at different positions on the aromatic ring, enabling the construction of diverse molecular architectures.

The application of this compound extends into materials science, where it can be incorporated into polymers to enhance their properties. In agricultural science, it serves as a key intermediate in the synthesis of new pesticides and herbicides, with the halogen and trifluoromethyl groups often contributing to the biological efficacy of the final products. chemimpex.com The ongoing research into this compound and its derivatives continues to yield new discoveries and applications, highlighting its role as a significant compound in modern chemical research.

Physicochemical Properties and Spectroscopic Data

The utility of this compound in various research applications is underpinned by its specific physical and chemical characteristics.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₄ClF₃O
Molecular Weight 196.55 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 160 °C
Density 1.479 g/mL at 25 °C
Refractive Index n20/D 1.482

This data is compiled from multiple sources. sigmaaldrich.com

Spectroscopic Data

Spectroscopic analysis provides crucial information for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups. A broad peak corresponding to the O-H stretching of the phenolic hydroxyl group is typically observed. Additional peaks indicate C-H stretching of the aromatic ring, C-C double bond stretching within the ring, and strong absorptions corresponding to the C-Cl and C-F bonds of the substituents. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy reveals signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns of these signals provide detailed information about the substitution pattern. ¹³C NMR spectroscopy shows distinct resonances for each carbon atom in the molecule, including the carbon bearing the trifluoromethyl group, which exhibits a characteristic quartet due to coupling with the fluorine atoms. ¹⁹F NMR spectroscopy would show a singlet for the -CF₃ group.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information, showing characteristic losses of fragments such as Cl, CF₃, and CO. The predicted monoisotopic mass is 195.99028 Da. uni.lu

Synthesis and Reactivity

The synthesis of this compound is a critical aspect of its availability for research purposes. While specific, detailed synthetic procedures from proprietary sources are not included, general synthetic strategies often involve multi-step sequences starting from more readily available precursors.

One common approach involves the introduction of the trifluoromethyl group onto a pre-functionalized benzene ring, followed by chlorination and the introduction or unmasking of the phenol (B47542) group. The precise order of these steps is crucial to control the regioselectivity and achieve the desired 2-chloro-3-trifluoromethyl substitution pattern. For instance, the synthesis of a related compound, 2-Chloro-3-(trifluoromethyl)pyridine, involves the reaction of 3-trifluoromethylpyridine N-oxide with phosphorus oxychloride. chemicalbook.com

The reactivity of this compound is largely dictated by the electronic effects of its substituents. The chlorine and trifluoromethyl groups are both strongly electron-withdrawing, which has several consequences:

Increased Acidity: The electron-withdrawing groups stabilize the corresponding phenoxide ion, making the phenolic proton more acidic compared to phenol itself.

Electrophilic Aromatic Substitution: The benzene ring is deactivated towards electrophilic substitution reactions. The directing effects of the existing substituents will guide incoming electrophiles to specific positions on the ring.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring can make it more susceptible to nucleophilic aromatic substitution, particularly at the position occupied by the chlorine atom, under appropriate reaction conditions.

Applications in Advanced Research

The unique structural and electronic properties of this compound make it a valuable tool in several areas of advanced chemical research.

This compound as a Chemical Intermediate

This compound serves as a versatile intermediate in the synthesis of a wide array of target molecules. sigmaaldrich.com Its utility stems from the ability to further functionalize the molecule at the phenolic hydroxyl group, the aromatic ring, or by displacing the chlorine atom.

In pharmaceutical research, it is a precursor for the synthesis of biologically active compounds. mdpi.com The trifluoromethyl group is a common motif in many modern drugs, as it can enhance metabolic stability and binding affinity. The chloro- and trifluoromethyl-substituted phenolic scaffold can be elaborated into more complex structures with potential therapeutic applications.

Role in the Development of Novel Polymers and Agrochemicals

In materials science, monomers derived from this compound can be used to create specialty polymers. The incorporation of fluorine and chlorine can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical properties. chemimpex.com

In the field of agricultural science, this compound is a key building block for the development of new agrochemicals. chemimpex.com The trifluoromethyl group is a well-established toxophore in many herbicides and insecticides. By using this compound as a starting material, chemists can design and synthesize novel crop protection agents with improved efficacy and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXZMBZFGAIBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371471
Record name 2-Chloro-3-(trifluoromethyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138377-34-1
Record name 2-Chloro-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-(trifluoromethyl)phenol
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Synthetic Methodologies and Mechanistic Investigations of 2 Chloro 3 Trifluoromethyl Phenol

Established Synthetic Routes and Reaction Conditions

The preparation of 2-chloro-3-(trifluoromethyl)phenol can be approached from different starting materials, principally involving either the chlorination of a trifluoromethylated phenol (B47542) or the formation of the phenol from a pre-functionalized benzene (B151609) ring.

One of the most direct and established methods for synthesizing this compound involves the electrophilic chlorination of 3-(trifluoromethyl)phenol (B45071). This reaction requires a suitable chlorinating agent and often a catalyst to ensure the desired regioselectivity, targeting the position ortho to the hydroxyl group and meta to the trifluoromethyl group.

Another key synthetic strategy begins with 3-(trifluoromethyl)aniline (B124266). This route leverages diazotization chemistry, a cornerstone of aromatic synthesis. The aniline (B41778) is first converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol. This method's success is contingent on the stability of the diazonium intermediate and the efficiency of the hydrolysis step.

Trifluoromethylation Reactions in the Synthesis of this compound

Direct trifluoromethylation of phenols can be challenging but is an area of active research. Electrophilic trifluoromethylating agents, such as Umemoto's and Togni's reagents, have been developed for this purpose. These reagents deliver a "CF3+" equivalent to an electron-rich aromatic ring. Another approach involves nucleophilic trifluoromethylation, often employing reagents like trifluoromethyltrimethylsilane (TMSCF3) or fluoroform-derived copper reagents (CuCF3). These methods typically require a metal catalyst, such as copper or palladium, to facilitate the reaction with an aryl halide or a derivative. googleapis.comnih.gov

In the context of synthesizing this compound, a common strategy is to start with a precursor that already contains the trifluoromethyl group, such as 3-(trifluoromethyl)aniline or 3-(trifluoromethyl)benzaldehyde. This circumvents the often harsh conditions or expensive reagents required for direct trifluoromethylation of a phenolic ring.

Chlorination Strategies for Phenolic Scaffolds

The chlorination of phenolic compounds is a well-established transformation, with various reagents and conditions available to achieve the desired regioselectivity. For the synthesis of this compound from 3-(trifluoromethyl)phenol, the goal is to introduce a chlorine atom at the C-2 position.

A widely used method is electrophilic chlorination using N-chlorosuccinimide (NCS). A Chinese patent (CN108276254A) details a process where 3-(trifluoromethyl)phenol is chlorinated with NCS in dichloromethane, utilizing zirconium tetrachloride (ZrCl4) as a catalyst. organic-chemistry.org This catalytic approach enhances the regioselectivity for the desired ortho-chlorination. Other common chlorinating agents for phenols include sulfuryl chloride (SO2Cl2) and tert-butyl hypochlorite. mdpi.comresearchgate.net The choice of reagent and reaction conditions, such as solvent and temperature, is critical in controlling the position of chlorination and minimizing the formation of isomeric byproducts. researchgate.netmdpi.com

Palladium-catalyzed C-H chlorination has also emerged as a powerful tool for the regioselective functionalization of phenols. rsc.org These methods often employ a directing group to guide the chlorinating agent to a specific position on the aromatic ring. While not explicitly reported for the direct synthesis of this compound, this strategy holds potential for future synthetic design.

Role of Catalysts in Synthetic Pathways

Catalysts play a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the synthesis of this compound, catalysts are instrumental in both the chlorination and trifluoromethylation steps.

As mentioned, zirconium tetrachloride (ZrCl4) is employed as a Lewis acid catalyst in the chlorination of 3-(trifluoromethyl)phenol with NCS. organic-chemistry.org The catalyst activates the chlorinating agent, enhancing its electrophilicity and directing the substitution to the desired ortho position. Other Lewis acids, such as aluminum chloride (AlCl3), can also be used to promote the chlorination of phenols. mdpi.com

In the context of trifluoromethylation, transition metal catalysts, particularly those based on copper and palladium, are essential. Copper(I) salts are frequently used to mediate nucleophilic trifluoromethylation of aryl halides with reagents like fluoroform-derived CuCF3. google.com Palladium complexes, often with specialized phosphine (B1218219) ligands, are crucial for cross-coupling reactions that can form C-CF3 bonds. googleapis.com These catalysts operate through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Industrial-Scale Production Methodologies and Process Optimization

The industrial production of this compound is driven by its use as a key intermediate in the manufacturing of high-value products. While specific details of industrial processes are often proprietary, patent literature provides insights into scalable synthetic routes. The primary considerations for industrial-scale synthesis are cost-effectiveness, safety, yield, and purity of the final product.

One patented industrial approach focuses on the chlorination of 3-(trifluoromethyl)phenol. Process optimization for such a reaction would involve a detailed study of various parameters to maximize the yield of the desired isomer and minimize waste. Key factors for optimization include:

Chlorinating Agent: Selecting an economical and efficient chlorinating agent that is suitable for large-scale handling.

Catalyst: Identifying a catalyst that is not only effective in directing the chlorination but is also recyclable or easily removed from the product stream.

Solvent: Choosing a solvent that allows for efficient reaction rates, is easily recoverable, and meets environmental and safety standards.

Reaction Temperature and Time: Precisely controlling the temperature and reaction time to prevent over-chlorination and the formation of impurities.

Work-up and Purification: Developing a streamlined and scalable purification process, such as distillation or crystallization, to achieve the required product purity.

A Chinese patent (CN108276254A) describes a method for synthesizing 2-chloro-4-trifluoromethylphenol, a structural isomer, which highlights some of these industrial considerations. The process starts with 4-(trifluoromethyl)benzaldehyde, which is first oxidized to 4-(trifluoromethyl)phenol (B195918) and then chlorinated. patsnap.com This multi-step approach, while seemingly longer, can be advantageous on an industrial scale if the starting materials are readily available and the individual steps are high-yielding and easy to control.

Another potential industrial route is the diazotization of 2-chloro-3-(trifluoromethyl)aniline. The optimization of this process would focus on ensuring the safe and efficient generation of the diazonium salt and its subsequent hydrolysis. Continuous flow reactors are increasingly being used for diazotization reactions on an industrial scale to improve safety and control over reaction parameters.

Derivatization and Functionalization Strategies of this compound

The chemical reactivity of this compound allows for its further transformation into a variety of other useful compounds. The presence of the chloro, hydroxyl, and trifluoromethyl groups provides multiple sites for functionalization.

Nucleophilic Substitution Reactions Involving the Chloro Group

The chlorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), although the ring is not as strongly activated as in, for example, dinitro-substituted haloarenes. The electron-withdrawing nature of the trifluoromethyl group does, however, facilitate this type of reaction to some extent. The substitution of the chloro group allows for the introduction of a wide range of functionalities.

Table 1: Examples of Nucleophilic Substitution Reactions on this compound Derivatives

Nucleophile Reaction Type Product Type Catalyst/Conditions
Primary/Secondary Amines Buchwald-Hartwig Amination N-Aryl Anilines Palladium catalyst with a suitable phosphine ligand and a base. acs.orgnih.gov
Phenols/Alkoxides Ullmann Condensation/Etherification Diaryl Ethers/Aryl Alkyl Ethers Copper catalyst, often with a ligand, and a base. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. acs.org It allows for the reaction of this compound (or a protected derivative) with a variety of primary and secondary amines to produce the corresponding N-arylated products. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields. google.comnih.gov

Ullmann Condensation and Etherification: The Ullmann reaction traditionally involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol to form an ether. google.com This method can be applied to this compound to synthesize diaryl ethers or aryl alkyl ethers. Modern variations of the Ullmann condensation often use ligands to improve the reaction's scope and efficiency.

Cyanation: The chloro group can also be displaced by a cyanide nucleophile to introduce a nitrile functionality. This transformation is typically catalyzed by a transition metal, such as nickel or palladium, using a cyanide source like zinc cyanide or potassium ferrocyanide. rsc.orgresearchgate.net The resulting benzonitrile (B105546) can be further hydrolyzed to a carboxylic acid or reduced to an amine, opening up further synthetic possibilities.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
3-(Trifluoromethyl)phenol
3-(Trifluoromethyl)aniline
N-chlorosuccinimide
Dichloromethane
Zirconium tetrachloride
Trifluoromethyltrimethylsilane
Fluoroform
Copper(I) cyanide
3-(Trifluoromethyl)benzaldehyde
Sulfuryl chloride
tert-Butyl hypochlorite
Aluminum chloride
Palladium
2-Chloro-4-trifluoromethylphenol
2-chloro-3-(trifluoromethyl)aniline
Zinc cyanide
Potassium ferrocyanide
4-(Trifluoromethyl)benzaldehyde

Oxidative Transformations of the Phenolic Hydroxyl

The oxidation of the phenolic hydroxyl group in this compound represents a key transformation, potentially leading to the formation of quinone-like structures. While specific studies on the direct oxidation of this compound are not extensively documented in publicly available literature, general principles of phenol oxidation can be applied to understand its potential reactivity.

Electrochemical methods offer a controlled and reagent-free approach to phenol oxidation. soton.ac.uk The electrochemical oxidation of phenols can proceed to form benzoquinones, with the selectivity and efficiency of the reaction being influenced by factors such as the electrode material, solvent, and pH. soton.ac.ukijcce.ac.ir For substituted phenols, the position and electronic nature of the substituents play a crucial role in determining the oxidation potential and the structure of the resulting products. In the case of this compound, the electron-withdrawing nature of both the chlorine and trifluoromethyl groups would likely increase the oxidation potential compared to unsubstituted phenol.

Catalytic oxidation presents another viable pathway. For instance, catalytic wet air oxidation (CWAO) using catalysts based on noble metals like ruthenium or other transition metals such as copper has been shown to be effective for the degradation of chlorophenols. researchgate.netnih.gov These processes typically operate at elevated temperatures and pressures and can lead to the cleavage of the aromatic ring. The mechanism often involves the generation of radical species and the formation of intermediate oxidation products.

Chemical oxidants, including hypervalent iodine reagents, are also known to oxidize phenols to quinones. google.com The reaction with reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) can lead to the formation of p-benzoquinones. google.com The regioselectivity of such oxidations on a polysubstituted phenol like this compound would be dictated by the directing effects of the existing substituents.

Reductive Pathways of Aromatic Moieties

The aromatic part of this compound offers several sites for reduction, including the chloro and trifluoromethyl substituents, as well as the benzene ring itself. The selective reduction of these functionalities requires careful choice of reagents and reaction conditions.

Reductive Dechlorination: The carbon-chlorine bond can be cleaved through reductive dehalogenation. Catalytic hydrogenation is a common method for this transformation, often employing catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source. rsc.org This method can be highly efficient for the removal of aryl chlorides. Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in the presence of a catalyst, provides an alternative to using gaseous hydrogen.

Reduction of the Trifluoromethyl Group: The trifluoromethyl group is generally stable to many reducing agents. However, under specific conditions, it can be reduced. For instance, selective C-F bond functionalization of unactivated trifluoromethylarenes has been achieved using photoredox catalysis, leading to the formation of difluoromethyl or monofluoromethyl groups. researchgate.net Complete reduction to a methyl group is more challenging and typically requires harsh reaction conditions.

Hydrogenation of the Aromatic Ring: The complete saturation of the benzene ring to a cyclohexane (B81311) ring can be achieved through catalytic hydrogenation under more forcing conditions, such as higher pressures of hydrogen and elevated temperatures, using catalysts like rhodium on carbon or nickel. ijcce.ac.irgoogle.com The presence of other reducible functional groups, like the chloro and trifluoromethyl groups, would lead to a complex product mixture unless selective conditions are employed. The Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, offers a method for the partial reduction of the aromatic ring to a cyclohexadiene derivative. ijcce.ac.ir

Cross-Coupling Reactions and Aryl Ether Formation

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the chlorine atom provides a handle for such transformations, enabling the synthesis of a variety of derivatives, including aryl ethers.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol. nih.gov In a potential application to this compound, it could be reacted with another phenol in the presence of a copper catalyst and a base to yield a diaryl ether. Modern Ullmann-type reactions often utilize soluble copper catalysts with specific ligands to achieve higher yields and milder reaction conditions. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. While its primary use is for the synthesis of aryl amines, analogous C-O coupling reactions have been developed for the synthesis of aryl ethers. google.com This reaction would involve the coupling of this compound with an alcohol or another phenol, catalyzed by a palladium complex with a suitable phosphine ligand. The choice of ligand is critical for the success of these reactions. google.com

Below is a table summarizing potential cross-coupling reactions for the formation of aryl ethers from this compound, based on general methodologies.

Reaction NameTypical Catalyst/LigandTypical BasePotential Product from this compound
Ullmann CondensationCuI, Cu₂O, or nano-CuOK₂CO₃, Cs₂CO₃, or KOHDiaryl ether
Buchwald-Hartwig C-O CouplingPd(OAc)₂, Pd₂(dba)₃ / Phosphine ligand (e.g., BINAP, XPhos)NaOt-Bu, K₃PO₄Aryl alkyl ether or Diaryl ether

Synthesis of Aminophenol Derivatives

The introduction of an amino group to the aromatic ring of this compound can be achieved through a multi-step process, typically involving nitration followed by reduction. A key derivative is 4-amino-2-chloro-3-(trifluoromethyl)phenol.

A general method for the preparation of halogenated 4-aminophenols involves the formation of an azo compound, followed by its reduction. google.com This process, as described in a patent, involves the diazotization of an aniline and subsequent coupling with the phenol to form a phenylazophenol derivative. The azo compound is then reduced to the corresponding aminophenol. google.com For the synthesis of 4-amino-2-chloro-3-(trifluoromethyl)phenol, this would entail coupling a diazonium salt with this compound, followed by reduction of the resulting azo dye.

Alternatively, direct nitration of this compound, followed by reduction of the nitro group, is a plausible route. The directing effects of the existing substituents (hydroxyl, chloro, and trifluoromethyl groups) would influence the position of nitration. The hydroxyl group is a strong activating and ortho-, para-directing group, while the chloro and trifluoromethyl groups are deactivating and meta-directing. The position para to the hydroxyl group (position 4) is sterically accessible and electronically favored for electrophilic substitution. The subsequent reduction of the nitro group to an amine can be accomplished using various methods, such as catalytic hydrogenation with Pd/C or by using reducing agents like tin(II) chloride in hydrochloric acid.

A patent describes the preparation of halogenated 4-aminophenols through the reduction of corresponding azo compounds using hydrogen gas with a Pd/C catalyst. google.com

The table below outlines a potential synthetic route to 4-amino-2-chloro-3-(trifluoromethyl)phenol.

StepReactionReagents and ConditionsIntermediate/Product
1NitrationHNO₃ / H₂SO₄2-Chloro-4-nitro-3-(trifluoromethyl)phenol
2ReductionH₂, Pd/C or SnCl₂ / HCl4-Amino-2-chloro-3-(trifluoromethyl)phenol

Advanced Analytical Characterization and Methodological Applications for 2 Chloro 3 Trifluoromethyl Phenol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 2-Chloro-3-(trifluoromethyl)phenol, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by probing the magnetic environments of its hydrogen (¹H NMR) and fluorine (¹⁹F NMR) nuclei.

In ¹H NMR spectroscopy, the chemical shifts of the protons on the aromatic ring are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents. Protons on a carbon atom bonded to an oxygen atom typically show absorptions in the range of 3.4 to 4.5 δ. libretexts.org For phenolic compounds, the hydroxyl proton signal can be observed between 3 and 8 δ. libretexts.org

¹⁹F NMR spectroscopy is particularly informative for this compound. A study on related trifluoromethylated phenols showed that the ¹⁹F NMR signal for a trifluoromethyl group on a benzene (B151609) ring can appear at specific chemical shifts. For instance, 3-(trifluoromethyl)phenol (B45071) exhibits a singlet at -62.89 ppm in deuterated chloroform (B151607) (CDCl₃). rsc.org Similarly, 2-(trifluoromethyl)phenol (B147641) shows a singlet at -61.16 ppm in the same solvent. rsc.org These values provide a reference for the expected chemical shift of the trifluoromethyl group in this compound, which would be influenced by the additional chlorine substituent.

Infrared and Raman Spectroscopies for Vibrational Analysis

Infrared (IR) and Raman spectroscopies are complementary techniques used to investigate the vibrational modes of a molecule, providing a "fingerprint" for identification and structural analysis.

IR spectroscopy of phenols typically shows a characteristic broad absorption band for the O-H stretching vibration in the region of 3300 to 3600 cm⁻¹. libretexts.org The exact position and shape of this band are sensitive to hydrogen bonding. libretexts.org Additionally, strong C-O stretching absorptions are expected near 1050 cm⁻¹. libretexts.org Aromatic rings exhibit characteristic absorptions around 1500 and 1600 cm⁻¹. libretexts.org For this compound, specific vibrational modes associated with the C-Cl and C-F bonds would also be present. Research on similar compounds like 2-chloro-5-fluoro phenol (B47542) has utilized FT-IR and FT-Raman spectroscopy to analyze its vibrational characteristics. researchgate.netresearchgate.net

Raman spectroscopy provides information on the polarizability of molecular bonds. For a related compound, 2-chloro-5-fluoro phenol, FT-Raman spectroscopy has been used to study its vibrational modes. researchgate.netresearchgate.net A study on 3-(trifluoromethyl)phenol reported its FT-Raman spectrum, which can serve as a comparative reference. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 196.55 g/mol . sigmaaldrich.comnih.gov

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be observed, which is characteristic of compounds containing one chlorine atom. For the related compound 2-chloro-5-(trifluoromethyl)phenol, the top peak in the mass spectrum is observed at m/z 196, with a significant third-highest peak at m/z 198. nih.gov Predicted collision cross-section values for various adducts of this compound have been calculated, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

Chromatographic Separations for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, assessing its purity, and quantifying its concentration.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. It is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. The compound serves as a standard in analytical methods, including GC, for the detection and measurement of other substances in complex mixtures. The purity of related compounds, such as 2-Chloro-4-(trifluoromethyl)phenol, is often assessed using GC. tcichemicals.com

Liquid Chromatography (LC) Techniques

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the separation and analysis of a wide range of compounds. For phenolic compounds that may have limited volatility or thermal stability, LC is a suitable alternative to GC.

A reverse-phase (RP) HPLC method has been described for the analysis of a structurally related compound, Phenol, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-, acetate. sielc.com This method utilizes a mobile phase of acetonitrile, water, and an acid, which could be adapted for the analysis of this compound. sielc.com For applications requiring mass spectrometric detection (LC-MS), a volatile acid like formic acid is used in the mobile phase. sielc.com The scalability of such LC methods allows for applications ranging from analytical quantification to preparative separation for impurity isolation. sielc.com

Data Tables

Table 1: Spectroscopic Data for this compound and Related Compounds

TechniqueCompoundKey ObservationsSource
¹⁹F NMR 3-(Trifluoromethyl)phenolSinglet at -62.89 ppm (in CDCl₃) rsc.org
¹⁹F NMR 2-(Trifluoromethyl)phenolSinglet at -61.16 ppm (in CDCl₃) rsc.org
IR Phenols (general)Broad O-H stretch (3300-3600 cm⁻¹), C-O stretch (~1050 cm⁻¹), Aromatic bands (1500 & 1600 cm⁻¹) libretexts.org
MS 2-Chloro-5-(trifluoromethyl)phenolTop peak m/z 196, Third highest peak m/z 198 nih.gov
MS This compoundPredicted [M+H]⁺ CCS: 130.2 Ų, [M-H]⁻ CCS: 129.5 Ų uni.lu

Table 2: Chromatographic Methods for Phenolic Compounds

TechniqueCompoundMethod DetailsApplicationSource
GC This compoundStandard for analytical methodsDetection and quantification
GC 2-Chloro-4-(trifluoromethyl)phenolPurity analysisQuality control tcichemicals.com
RP-HPLC Phenol, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-, acetateMobile Phase: Acetonitrile, Water, AcidSeparation and analysis sielc.com

Role as an Analytical Reference Standard in Environmental and Pharmaceutical Analyses

In the fields of environmental monitoring and pharmaceutical quality control, the accuracy and reliability of analytical measurements are paramount. The quantification of trace-level analytes in complex matrices such as water, soil, or biological fluids requires robust analytical methods. A cornerstone of these methods is the use of reference standards, which are highly pure compounds used to calibrate instruments, validate methods, and ensure the precision of results. This compound serves as a specialized analytical reference standard, particularly in chromatographic and mass spectrometric techniques.

The utility of this compound as a reference standard stems from its unique chemical structure. The presence of chlorine, a trifluoromethyl group, and a phenolic hydroxyl group on a benzene ring gives it distinct physicochemical properties. These features ensure that it behaves predictably during extraction and chromatographic separation and provides a unique mass spectrometric signature, which is crucial for its role as an internal standard or surrogate standard. In these roles, a known quantity of the standard is added to a sample before processing or analysis. By comparing the signal of the target analyte to the signal of the co-analyzed standard, analysts can correct for variations in sample preparation, injection volume, and instrument response. scioninstruments.com

While specific, published applications detailing the use of this compound are not extensively documented in mainstream literature, the principles of its application can be understood from methods developed for structurally similar compounds. For instance, in studies of water contamination, the related compound 2-(trifluoromethyl)phenol has been successfully employed as a surrogate standard for the quantification of its isomer, 3-(trifluoromethyl)phenol, using techniques like closed-loop stripping analysis combined with gas chromatography-mass spectrometry (GC-MS). This demonstrates the principle of using a structurally similar, yet chromatographically distinct, fluorinated phenol to ensure accurate quantification of a target analyte.

The selection of a compound like this compound as a standard is based on its chemical properties, which are well-characterized.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 138377-34-1 nih.gov
Molecular Formula C₇H₄ClF₃O nih.gov
Molecular Weight 196.55 g/mol nih.gov
Boiling Point 160 °C nih.gov
Density 1.479 g/mL at 25 °C nih.gov
Refractive Index n20/D 1.482 nih.gov

In a typical environmental analysis, such as the determination of phenolic pollutants in water by GC-MS, an ideal internal or surrogate standard would be a compound not naturally found in the samples but with similar extraction and chromatographic behavior to the target analytes. thermofisher.com this compound fits this profile for the analysis of other halogenated or nitrated phenols. Analytical methods, such as those based on EPA Method 528 or 8041 for phenol analysis, rely on such standards for reliable quantification. thermofisher.com

The performance of an analytical method using a reference standard is evaluated by several key parameters, including retention time (RT), limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table illustrates the typical data generated during the validation of a GC-MS method for analyzing various chlorinated phenols, showing where a standard like this compound would be characterized alongside target analytes.

Table 2: Illustrative Analytical Parameters for Phenolic Compounds by GC-MS This table is for illustrative purposes and represents typical values found in the analysis of chlorinated phenols, based on established methodologies.

Compound Typical Retention Time (min) Quantitation Ion (m/z) Typical LOD (ng/L) Typical Recovery (%)
2-Chlorophenol 8.5 128 5 85-110
2,4-Dichlorophenol (B122985) 11.2 162 2 90-115
4-Chloro-3-methylphenol 12.1 142 3 88-112
2,4,6-Trichlorophenol 13.5 196 1 80-120
This compound (Standard) 10.5 196 N/A 85-115
Pentachlorophenol 16.8 266 0.5 75-125

Structure Activity Relationship Sar Studies of 2 Chloro 3 Trifluoromethyl Phenol and Its Analogs

Impact of Substituent Position on Chemical Reactivity

The positions of these substituents relative to the hydroxyl group and each other are critical. In 2-Chloro-3-(trifluoromethyl)phenol, the chlorine atom is ortho to the hydroxyl group, and the trifluoromethyl group is meta to it. This specific arrangement impacts the acidity of the phenolic proton and the susceptibility of the ring to various chemical transformations.

A study on the spontaneous aqueous defluorination of trifluoromethylphenols (TFMPs) highlighted the importance of the substituent position. It was observed that 2-TFMP and 4-TFMP underwent hydrolysis, while 3-TFMP was resistant to this transformation. rsc.org This suggests that the position of the trifluoromethyl group significantly affects the reactivity of the molecule. Although this study did not include this compound, it provides insight into the stability conferred by the meta-positioned trifluoromethyl group. The presence of the additional electron-withdrawing chlorine atom at the 2-position in this compound would further influence the electron density distribution and reactivity of the aromatic ring.

Table 1: Influence of Substituent Position on the Reactivity of Trifluoromethylphenols

CompoundSubstituent PositionObserved Reactivity in Water
2-(Trifluoromethyl)phenol (B147641)OrthoUndergoes hydrolysis rsc.org
3-(Trifluoromethyl)phenol (B45071)MetaResistant to hydrolysis rsc.org
4-(Trifluoromethyl)phenol (B195918)ParaUndergoes hydrolysis rsc.org

Correlation Between Molecular Structure and Biological Activity

The biological activity of this compound is a direct consequence of its structural features. The trifluoromethyl group is known to increase the lipophilicity of molecules, which can enhance their ability to cross cell membranes and interact with biological targets. mdpi.com This property is often exploited in the design of pharmaceuticals and agrochemicals. mdpi.commdpi.com

The combination of a chloro and a trifluoromethyl group on a phenolic backbone suggests potential for various biological activities, including antimicrobial and herbicidal effects. Phenolic compounds, in general, are known for their antimicrobial properties. core.ac.uknih.govnih.gov The specific substitutions on the aromatic ring can modulate this activity. For instance, in a study of phenolic compounds, the presence of hydroxyl and carboxylic acid groups was found to be important for anti-MRSA activity. core.ac.uknih.gov While this compound lacks a carboxylic acid group, the electronic effects of its substituents will define its interaction with microbial targets.

The herbicidal potential of molecules containing the 3-(trifluoromethyl)phenoxy moiety has been demonstrated. For example, a series of novel 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles were synthesized and showed moderate to good selective herbicidal activity against Brassica campestris L. researchgate.net This suggests that the 3-(trifluoromethyl)phenol substructure can be a key pharmacophore for herbicidal action.

Table 2: Herbicidal Activity of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazole Analogs

CompoundInhibition against Brassica campestris L at 100 µg/mL
4c75.0% researchgate.net
4i82.6% researchgate.net

Comparison with Isomeric and Structurally Similar Phenols

The biological activity and chemical properties of this compound can be better understood by comparing it with its isomers and other structurally related phenols. The relative positions of the chloro and trifluoromethyl groups can lead to significant differences in activity.

For instance, in the study of trifluoromethylphenol hydrolysis, the positional isomers (2-TFMP, 3-TFMP, and 4-TFMP) exhibited different stabilities. rsc.org This difference in chemical reactivity would likely translate to differences in biological activity and metabolic fate.

When considering herbicidal activity, the substitution pattern on the phenyl ring is critical. In a study of toxoflavin (B1683212) analogs, the introduction of a 2-CF3-phenyl group at the C-3 position resulted in a compound with good herbicidal activity against certain weeds. nih.gov This highlights that the specific placement of the trifluoromethyl group can be a determining factor for efficacy.

Comparing this compound to its isomers, such as 4-Chloro-3-(trifluoromethyl)phenol or 2-Chloro-5-(trifluoromethyl)phenol, would involve considering the combined steric and electronic effects of the substituents in relation to the hydroxyl group. These differences can affect the molecule's pKa, lipophilicity, and its ability to fit into the active site of a target enzyme or receptor. For example, the trifluoromethyl group is often used as a bioisostere for a chlorine atom due to their similar steric demands. mdpi.com The presence of both in the same molecule creates a unique electronic and steric profile that would differ significantly from isomers where their relative positions are changed.

Rational Design Principles for Modifying Bioactivity

The principles of rational design can be applied to modify the bioactivity of this compound to enhance its potency, selectivity, or metabolic stability. The trifluoromethyl group is a key functional group in drug design, often used to improve target binding affinity and reduce metabolic degradation. mdpi.comresearchgate.net

One common strategy is to use the trifluoromethyl group to block metabolic hotspots. mdpi.com By strategically placing this bulky and electron-withdrawing group, it is possible to prevent enzymatic modification of the molecule, thereby increasing its biological half-life.

Another approach is to modify the substituents on the aromatic ring to fine-tune the electronic and steric properties of the molecule. For example, in the development of antiplasmodial quinoxalines, it was found that strong electron-withdrawing groups at the para position of a phenoxy moiety led to potent activity. nih.gov This principle could be applied to analogs of this compound, where modifications to the substitution pattern could enhance a specific biological activity.

The synthesis of analogs of the antimalarial drug mefloquine, where a trifluoromethyl group was replaced with a pentafluorosulfanyl (SF5) group, demonstrated that such modifications can lead to equivalent or improved biological activity. nih.gov This showcases how isosteric replacement of the trifluoromethyl group can be a viable strategy for designing new bioactive compounds based on the this compound scaffold.

The development of novel herbicides has also benefited from the inclusion of the trifluoromethylphenyl moiety. For example, derivatives of 4-(3-Trifluoromethylphenyl)pyridazine have shown excellent herbicidal activities. mdpi.com This suggests that using this compound as a building block for more complex molecules could lead to the discovery of new potent agrochemicals.

Biological Activities and Pharmacological Relevance of 2 Chloro 3 Trifluoromethyl Phenol

Mechanisms of Molecular Interaction and Target Engagement

The biological activity of any compound is fundamentally rooted in its interactions with molecular targets within an organism. For 2-Chloro-3-(trifluoromethyl)phenol, the specific nature of these interactions is an area of ongoing investigation.

The presumed mechanism of action for this compound involves its engagement with specific molecular targets, such as enzymes or receptors. The strategic placement of the electron-withdrawing chloro and trifluoromethyl groups on the phenol (B47542) ring is expected to modulate the compound's binding affinity and reactivity with these biological macromolecules, leading to a cascade of downstream biological effects. However, detailed studies to elucidate the precise enzymes or receptors that this compound interacts with are not extensively documented in publicly available literature.

Currently, there is a lack of specific research data on the inhibitory effects of this compound on enzyme systems, including the cytochrome P450 (CYP450) family of enzymes. While studies have shown that CYP enzymes are involved in the metabolism of other complex molecules containing chloro- and trifluoromethyl-moieties, this does not directly imply an inhibitory role for this compound itself. Further research is required to determine if this compound acts as an inhibitor, substrate, or inducer of CYP450 or other enzyme systems.

Exploration of Potential Biological Effects

The structural characteristics of this compound suggest the potential for various biological effects, particularly in the realm of antimicrobial and antiviral activities, areas where phenolic and halogenated compounds have historically shown promise.

While direct experimental data on the antimicrobial properties of this compound is limited, related isomers have demonstrated notable activity. For instance, 2-Chloro-4-(trifluoromethyl)phenol is recognized as a potent antimicrobial agent and is utilized in the formulation of disinfectants and preservatives. chemimpex.com This suggests that the combination of a chlorinated and trifluoromethylated phenol structure can be effective in inhibiting microbial growth. The general mechanism for phenolic compounds often involves the disruption of bacterial cell membranes. smolecule.com

Studies on other halogenated phenols further support the potential for antimicrobial efficacy. For example, a variety of halogenated phenols have been shown to possess strong antibiofilm capabilities against pathogenic bacteria like Staphylococcus aureus. nih.gov

Table 1: Antimicrobial Activity of a Related Isomer

CompoundReported ActivityReference
2-Chloro-4-(trifluoromethyl)phenolPotent antimicrobial agent used in disinfectants and preservatives. chemimpex.com

There is currently no specific data from published studies on the antiviral activity of this compound. The broader class of phenolic compounds, however, has been a source of antiviral agents. The introduction of fluorine-containing groups, such as trifluoromethyl, into various molecular scaffolds is a known strategy in medicinal chemistry to enhance biological activity, including antiviral efficacy. Further virological screening would be necessary to ascertain whether this compound possesses any relevant antiviral properties.

Utility as an Intermediate in Pharmaceutical Development

This compound serves as a crucial starting material or intermediate in the synthesis of a range of pharmacologically active compounds. The presence of the chloro and trifluoromethyl groups on the phenol ring can significantly influence the physicochemical properties and biological activity of the final products.

Synthesis of G-Protein Coupled Receptor Agonists

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are involved in numerous physiological processes and are prominent drug targets. While direct evidence for the use of this compound in the synthesis of GPCR agonists is not extensively documented in publicly available research, the structural motifs present in this compound are relevant to the design of GPCR ligands. The substituted phenyl ring can serve as a key pharmacophore for interaction with the receptor's binding pocket.

Development of Anti-Prostate Cancer Agents

The trifluoromethyl group is a common feature in many modern pharmaceuticals, including anti-cancer agents, as it can enhance properties like metabolic stability and binding affinity. While research has been conducted on various trifluoromethyl-containing compounds for their anti-proliferative effects on cancer cells, a direct application of this compound in the synthesis of anti-prostate cancer agents is an area of ongoing investigation. However, a structurally related compound, 3-(2-chloro-phenyl)-4-(4-methanesulfonyl-phenyl)-5-(1-methoxy-ethyl)-5H-furan-2-one, has demonstrated potent anti-proliferative effects on prostate cancer cells. nih.gov This highlights the potential of chloro- and trifluoromethyl-substituted phenyl rings in the design of novel anti-prostate cancer therapies.

A novel orally available potent inhibitor against broad-spectrum mutants of c-KIT kinase for gastrointestinal stromal tumors, 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64), has been discovered. nih.gov This compound demonstrates significant in vivo antitumor efficacy in various mutant-mediated mouse models. nih.gov

Compound NameCancer Cell LineIC50
3-(2-chloro-phenyl)-4-(4-methanesulfonyl-phenyl)-5-(1-methoxy-ethyl)-5H-furan-2-onePC320 μM
3-(2-chloro-phenyl)-4-(4-methanesulfonyl-phenyl)-5-(1-methoxy-ethyl)-5H-furan-2-onePC3 PCDNA5 μM
3-(2-chloro-phenyl)-4-(4-methanesulfonyl-phenyl)-5-(1-methoxy-ethyl)-5H-furan-2-onePC3 SKP25 μM
3-(2-chloro-phenyl)-4-(4-methanesulfonyl-phenyl)-5-(1-methoxy-ethyl)-5H-furan-2-oneDU14525 μM

Application in Fatty Acid Amide Hydrolase (FAAH) Modulators

Fatty acid amide hydrolase (FAAH) is an enzyme responsible for the degradation of endogenous cannabinoids, and its inhibition is a therapeutic strategy for pain, inflammation, and anxiety. Trifluoromethyl ketones are a known class of FAAH inhibitors. nih.gov The interaction of two trifluoromethyl ketone FAAH inhibitors, AM5206 and AM5207, with the anandamide (B1667382) carrier protein serum albumin has been studied, indicating the importance of the trifluoromethyl moiety in this class of compounds. nih.gov While the direct synthesis from this compound is not explicitly detailed, the trifluoromethylphenyl structural element is a key feature in the design of potent FAAH inhibitors.

Preparation of Antimalarial Compounds

The emergence of drug-resistant malaria parasites necessitates the development of new antimalarial agents. The trifluoromethyl group has been incorporated into various quinoline-based antimalarials to enhance their efficacy. In the synthesis of the antimalarial drug tafenoquine, a key step involves the SNAr reaction between a nitroarene intermediate and 3-(trifluoromethyl)phenol (B45071) to form an intermediate biaryl ether. acs.org This demonstrates the utility of trifluoromethyl-substituted phenols in constructing the core structures of modern antimalarial drugs.

Furthermore, a series of 2-phenoxy-3-trichloromethylquinoxalines have been synthesized and evaluated for their antiplasmodial activity. nih.gov Among these, 2-Trichloromethyl-3-[4-(trifluoromethyl)phenoxy]quinoxaline was synthesized, highlighting the use of a trifluoromethylphenoxy group in the development of novel antimalarial compounds. nih.gov A chalcone (B49325) derivative, 1-(2,4-dimethoxyphenyl)-3-(4-trifluoromethyl-phenyl) propan-2-ene-1-one, has also shown promising antimalarial activity in vivo. gjbeacademia.com

CompoundParasite StrainActivity
2-Trichloromethyl-3-[4-(trifluoromethyl)phenoxy]quinoxalineP. falciparumNot specified
1-(2,4-dimethoxyphenyl)-3-(4-trifluoromethyl-phenyl) propan-2-ene-1-oneP. berghei66% parasitaemia suppression at 175mg/kg

Role in Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Synthesis

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Research in this area has led to the synthesis of diaryl ether-containing NNRTIs. A key intermediate in the synthesis of certain NNRTIs features a 3-chloro-5-cyanophenoxy group, which is structurally analogous to this compound. This underscores the importance of the substituted phenoxy moiety for binding to the NNRTI binding pocket of the reverse transcriptase enzyme. The synthesis of a diaryl ether NNRTI involves the coupling of a substituted phenol with a heterocyclic core, indicating that this compound could be a valuable precursor for novel NNRTIs.

Metabolism and Biotransformation Pathways of 2 Chloro 3 Trifluoromethyl Phenol

Metabolic Fate in Biological Systems

The metabolic fate of 2-Chloro-3-(trifluoromethyl)phenol in biological systems is not yet fully elucidated in dedicated scientific studies. However, by drawing parallels with the metabolism of structurally similar compounds, such as 2-trifluoromethylphenol and other chlorophenols, a probable metabolic pathway can be proposed. In microorganisms, the degradation of aromatic compounds typically proceeds through a series of enzymatic reactions aimed at destabilizing the aromatic ring, making it susceptible to cleavage.

The initial step in the metabolism of this compound is likely to be the hydroxylation of the aromatic ring. This reaction is commonly catalyzed by monooxygenase enzymes, which introduce a second hydroxyl group onto the benzene (B151609) ring, forming a catechol derivative. Given the existing substitution pattern, the new hydroxyl group could be introduced at various positions, though the formation of a substituted catechol is a well-established route in phenol (B47542) degradation. nih.gov

Following hydroxylation, the resulting catechol intermediate would undergo ring cleavage, a critical step in the degradation pathway. This is typically accomplished by dioxygenase enzymes, which can cleave the aromatic ring either through an ortho-cleavage or a meta-cleavage mechanism. nih.gov The specific pathway taken can depend on the microorganism and the nature of the substituents on the aromatic ring. The cleavage of the ring results in the formation of linear, more readily metabolizable intermediates. These intermediates then enter central metabolic pathways, such as the Krebs cycle, to be further broken down and utilized by the organism for energy and biomass.

Identification and Characterization of Biotransformation Products

Direct experimental evidence identifying the specific biotransformation products of this compound is limited. However, based on the proposed metabolic pathway, several key intermediates can be hypothesized.

The primary biotransformation product would be a hydroxylated derivative, likely a catechol. For instance, hydroxylation could yield 3-Chloro-4-(trifluoromethyl)catechol . Subsequent enzymatic ring cleavage of this catechol would lead to the formation of muconic acid derivatives. For example, ortho-cleavage would produce a chlorinated and fluorinated muconic acid, while meta-cleavage would result in a semialdehyde derivative. A study on the degradation of 2-trifluoromethylphenol by the thermophilic bacterium Bacillus thermoleovorans A2 identified 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoic acid as a meta-cleavage product. researchgate.net By analogy, similar ring-opened products would be expected from the degradation of this compound.

The table below outlines the potential biotransformation products of this compound based on established metabolic pathways for similar compounds.

Parent Compound Potential Biotransformation Product Type of Reaction
This compound3-Chloro-4-(trifluoromethyl)catecholHydroxylation
3-Chloro-4-(trifluoromethyl)catecholChloro-trifluoromethyl-muconic acid derivativeortho-cleavage
3-Chloro-4-(trifluoromethyl)catecholChloro-trifluoromethyl-2-hydroxymuconic semialdehydemeta-cleavage

Further degradation of these ring-fission products would involve a series of enzymatic reactions leading to the eventual release of chloride and fluoride (B91410) ions and the assimilation of the carbon skeleton into cellular metabolism.

Enzymatic Degradation Mechanisms in Microorganisms

The enzymatic degradation of this compound in microorganisms is predicted to involve a consortium of enzymes capable of handling halogenated aromatic compounds. The key enzymatic steps are hydroxylation and ring cleavage.

Initial Hydroxylation: The first step is likely catalyzed by a phenol hydroxylase or a similar monooxygenase. These enzymes utilize molecular oxygen and a reducing equivalent, such as NADH or NADPH, to introduce a hydroxyl group onto the aromatic ring. The presence of both a chlorine atom and a trifluoromethyl group may influence the regioselectivity of this hydroxylation.

Aromatic Ring Cleavage: Following hydroxylation to form a catechol, the aromatic ring is cleaved by dioxygenases.

Ortho -cleavage: Catechol 1,2-dioxygenases cleave the bond between the two hydroxyl-bearing carbon atoms.

Meta -cleavage: Catechol 2,3-dioxygenases cleave the bond adjacent to one of the hydroxyl groups.

The choice between the ortho and meta pathway is often determined by the substituents on the catechol ring. Some microorganisms possess both pathways, allowing for greater metabolic versatility. nih.gov White-rot fungi, such as Phanerochaete chrysosporium, are also known to degrade chlorophenols using extracellular enzymes like lignin peroxidases (LiP) and manganese peroxidases (MnP) . tandfonline.comnih.gov These enzymes generate highly reactive radicals that can initiate the degradation process. tandfonline.com

Defluorination Processes During Biotransformation

The cleavage of the highly stable carbon-fluorine (C-F) bond is a critical and often rate-limiting step in the biodegradation of fluorinated organic compounds. For this compound, defluorination of the trifluoromethyl group is essential for complete mineralization.

Enzymatic defluorination can occur through several mechanisms. Oxidative defluorination , often catalyzed by cytochrome P450 monooxygenases or Rieske dioxygenases, involves the hydroxylation of the fluorinated carbon, leading to an unstable intermediate that spontaneously eliminates fluoride. nih.gov In some cases, the initial attack on the aromatic ring by these enzymes can lead to rearrangements that facilitate C-F bond cleavage. manchester.ac.uk

Hydrolytic defluorination , where a water molecule directly displaces the fluorine atom, is another possibility, although it is less common for the highly stable trifluoromethyl group. The enzymatic machinery for defluorination is not widespread among microorganisms, and the presence of multiple halogens on the aromatic ring can further complicate the degradation process. The complete mineralization of this compound would necessitate enzymes capable of both dechlorination and defluorination.

Environmental Fate, Transport, and Ecotoxicological Impact of 2 Chloro 3 Trifluoromethyl Phenol

Degradation Pathways in Environmental Matrices

The persistence and transformation of 2-Chloro-3-(trifluoromethyl)phenol in the environment are governed by a series of degradation pathways, including hydrolysis, microbial action, and photolysis.

Hydrolysis Kinetics and Mechanisms

A study on the spontaneous aqueous defluorination of various trifluoromethylphenols (TFMPs) provides further mechanistic insights. The research suggests that the defluorination process is likely driven by the deprotonation of the phenolic hydroxyl group, leading to the formation of a difluoro-quinone methide intermediate. This is consistent with an E1cb (Elimination Unimolecular conjugate Base) mechanism. The reactivity of different TFMPs was found to be dependent on the substituents present on the aromatic ring.

It is important to note that the presence of a chlorine atom on the aromatic ring of this compound could influence its hydrolysis rate and mechanism compared to 2-trifluoromethylphenol. The electron-withdrawing nature of the chlorine atom may affect the acidity of the phenolic proton and the stability of any charged intermediates, thereby altering the kinetics of hydrolysis.

Table 1: Hydrolysis Data for 2-Trifluoromethylphenol

Parameter Value Conditions
Half-life 6.9 hours pH 7.4, 37°C
Activation Energy (Ea) 25.1 kcal mol⁻¹ -

| Primary Hydrolysis Product | Salicylic (B10762653) acid | Phosphate (B84403) buffer |

Microbial Degradation Processes in Water and Soil

The biodegradation of halogenated phenols is a key process in their environmental attenuation. While specific studies on the microbial degradation of this compound are limited, research on related compounds offers valuable insights into potential metabolic pathways.

For example, the thermophilic bacterium Bacillus thermoleovorans A2 has been shown to degrade 2-trifluoromethylphenol. The proposed metabolic pathway involves an initial hydroxylation to form 3-trifluoromethyl-catechol, followed by a meta-cleavage of the aromatic ring. This cleavage results in the formation of 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoic acid.

The degradation of chlorophenols by microbial consortia has also been extensively studied. Generally, the biodegradability of chlorophenols is dependent on the number and position of the chlorine substituents on the aromatic ring. In some cases, the presence of one chlorophenol can influence the degradation of another, a phenomenon known as co-metabolism. For instance, in a mixed microbial consortium, the degradation rate of 2,4-dichlorophenol (B122985) was observed to be influenced by the presence of monochlorophenols.

Fungi are also capable of metabolizing chlorophenols. For example, the Penicillium strain Bi 7/2, isolated from contaminated soil, can metabolize 2-chlorophenol, 3-chlorophenol, and 4-chlorophenol, with phenol (B47542) or glucose acting as a cosubstrate. researchgate.net In the case of 4-chlorophenol, 4-chlorocatechol (B124253) was identified as an intermediate, with subsequent degradation indicated by the release of chloride ions. researchgate.net

Given its structure, the microbial degradation of this compound would likely involve initial enzymatic attacks on the aromatic ring, potentially leading to hydroxylation and subsequent ring cleavage. The presence of both a chlorine atom and a trifluoromethyl group may present challenges for microbial enzymes, potentially leading to slower degradation rates compared to simpler phenols.

Photolytic Transformation Studies

Photolytic degradation can be a significant pathway for the transformation of aromatic compounds in the environment, particularly in sunlit surface waters. While specific photolytic studies on this compound are not extensively documented, research on related trifluoromethylphenols and halogenated phenols provides a basis for understanding its potential photochemical fate.

The photolysis of 3-trifluoromethyl-4-nitrophenol (TFM), a lampricide, has been shown to produce trifluoroacetic acid (TFA). nih.gov The yield of TFA was found to be dependent on the nature of the substituents on the phenol ring and the pH of the solution. nih.gov The proposed mechanism for TFA formation from TFM involves a series of reactions that ultimately lead to the formation of a trifluoromethylquinone, which then yields TFA. nih.gov

The photochemical degradation of halogenated compounds, in general, can proceed through various pathways, including photosensitized reactions. nih.gov The presence of other substances in the water can act as photosensitizers, absorbing light energy and transferring it to the target compound, thereby initiating its degradation.

For this compound, it is plausible that photolysis could lead to the cleavage of the carbon-chlorine bond or transformations involving the trifluoromethyl group. The specific photoproducts would depend on the irradiation wavelength and the presence of other reactive species in the environment, such as hydroxyl radicals.

Resistance to Common Water Treatment Processes (e.g., Chlorination)

Chlorination is a standard method for disinfecting drinking water. However, the reaction of chlorine with phenolic compounds can lead to the formation of chlorinated byproducts, some of which may be more toxic or persistent than the parent compound.

Studies on the chlorination of phenols have shown that the reaction proceeds via electrophilic attack of hypochlorous acid on the aromatic ring, preferentially at the ortho and para positions. This leads to the formation of various chlorophenols. At higher chlorine doses, ring cleavage can occur, producing smaller organic molecules.

Research on the chlorination of 3-trifluoromethylphenol indicated the formation of dichlorinated products, specifically 2,6-dichloro-3-trifluoromethylphenol. This suggests that the trifluoromethyl group does not prevent the electrophilic substitution of chlorine onto the aromatic ring.

Therefore, it is expected that this compound would react with chlorine during water treatment. The presence of the chlorine atom and the trifluoromethyl group would direct further chlorination to the remaining available positions on the aromatic ring. The potential for the formation of other disinfection byproducts should also be considered.

Environmental Mobility and Persistence Assessments

The mobility and persistence of a chemical in the environment determine its distribution and potential for long-range transport.

Adsorption Characteristics in Soil

The adsorption of a compound to soil particles is a key factor controlling its mobility in the terrestrial environment. A safety data sheet for this compound states that it is "not likely mobile in the environment due its low water solubility" and "May persist based on information available." fishersci.com This suggests that the compound has a tendency to partition from water to solid phases, such as soil organic matter and clay minerals.

Studies on the sorption of other halogenated phenols to biochar, a carbon-rich soil amendment, have shown that hydrophobicity and the pH of the system are critical factors. The sorption capacity of biochar for halogenated phenols was found to be related to the surface area and carbon content of the biochar. Generally, compounds with higher hydrophobicity tend to adsorb more strongly to soil.

The presence of both a chlorine atom and a trifluoromethyl group on the phenol ring of this compound would increase its hydrophobicity compared to phenol itself. This would likely lead to a higher soil sorption coefficient (Koc), indicating a greater tendency to be adsorbed by soil and sediment and thus have limited mobility in the soil column. The actual extent of adsorption would also be influenced by soil properties such as organic matter content, clay content, and pH.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2,4,6-trichlorophenol
2,4-dichlorophenol
2-chlorophenol
2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoic acid
2-trifluoromethylphenol
3-chlorophenol
3-trifluoromethyl-4-nitrophenol
3-trifluoromethyl-catechol
4-chlorocatechol
4-chlorophenol
Bacillus thermoleovorans A2
Penicillium strain Bi 7/2
Salicylic acid
Trifluoroacetic acid
2,6-dichloro-3-trifluoromethylphenol
hypochlorous acid
phenol

Volatilization from Water and Moist Soils

The process of volatilization, the transfer of a substance from a liquid or solid state to a gaseous state, is a critical component of a chemical's environmental transport. For chemicals in aquatic systems or moist soils, this process is governed by the substance's vapor pressure and its solubility in water, often quantified by the Henry's Law constant. A higher Henry's Law constant indicates a greater tendency for a chemical to partition from water to the air.

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues that is greater than in the surrounding medium. wikipedia.org This potential is commonly evaluated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water at a steady state. wikipedia.org

A key indicator for predicting bioaccumulation potential is the octanol-water partition coefficient (Kow), which measures a chemical's lipophilicity, or its tendency to dissolve in fats and oils rather than water. nih.gov Chemicals with a high Kow value are more likely to accumulate in the fatty tissues of organisms. wikipedia.org A BCF value greater than 1 indicates a lipophilic chemical, and values exceeding 1,000 often trigger regulatory concern for bioaccumulation potential. wikipedia.orgepa.gov For ionizable compounds like phenols, the pH of the water can significantly influence the BCF. nih.gov

Specific BCF studies for this compound are not documented in the available literature. However, the bioaccumulation potential can be estimated using its calculated logarithm of the octanol-water partition coefficient (log Kow). For the isomeric compound 2-chloro-5-(trifluoromethyl)phenol, the computed XLogP3, an estimate of log Kow, is 3.4. nih.gov This value suggests a moderate potential for the compound to bioaccumulate in aquatic organisms. Substances are generally considered very bioaccumulative if their BCF exceeds 5,000. nih.gov

Table 1: Estimated Physicochemical Properties and Bioaccumulation Indicators

Parameter Value/Indicator Significance
Log Kow (estimated for isomer) 3.4 nih.gov Indicates moderate lipophilicity and potential for bioaccumulation.

| Bioconcentration Factor (BCF) | No specific data available. | A key measure for assessing bioaccumulation in aquatic life. cefic-lri.org |

Ecological Impact Assessments

Aquatic Ecotoxicity

Aquatic ecotoxicity assesses the harmful effects of a chemical on aquatic organisms. nih.gov These assessments typically involve standardized tests on species from different trophic levels, such as fish, invertebrates (like Daphnia magna), and algae, to determine acute and chronic toxicity endpoints like the LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration for 50% of the test population). env.go.jp

While the safety data sheet for this compound states that ecotoxicity information is not available, the toxicity of related phenolic compounds is well-documented. fishersci.com Phenols, as a class, are known to be toxic to aquatic life. ccme.canih.gov For example, a study on a related compound, 3-(trifluoromethyl)phenol (B45071), indicated that it is harmful to aquatic life with long-lasting effects. csic.es The toxicity of phenols can vary based on factors like temperature and dissolved oxygen levels. gov.bc.ca The Canadian water quality guideline for the protection of freshwater life from mono- and dihydric phenols is set at 4.0 µg/L. ccme.ca

Table 2: Aquatic Toxicity Data for Related Phenolic Compounds

Compound Organism Endpoint Value (mg/L) Reference
Phenol Rana pipiens (Frog) 9-day LC50 0.04 ccme.ca
Salicylic acid Daphnia magna 48h-EC50 77 env.go.jp
Aniline (B41778) Oryzias latipes (Fish) 96h-LC50 27 env.go.jp

| Thiourea | Daphnia magna | 48h-EC50 | 16 | env.go.jp |

Terrestrial Ecotoxicological Studies

Terrestrial ecotoxicology evaluates the impact of chemical substances on organisms living on land. This includes assessing effects on soil-dwelling invertebrates (e.g., earthworms), plants, and terrestrial vertebrates that may be exposed through contaminated food or soil. europa.eu Key concerns in terrestrial ecotoxicology include the persistence of the substance in soil (measured by its DT50 and DT90 values) and its potential to accumulate in the food chain. europa.eu

There are no specific terrestrial ecotoxicological studies available for this compound. fishersci.com A comprehensive risk assessment would require studies on its effects on soil organisms, its potential for phytotoxicity to succeeding crops, and its bioaccumulation in terrestrial food webs. europa.eu

Effects on Environmental Microbial Communities

Microbial communities in soil and water play a crucial role in nutrient cycling and the biodegradation of chemical pollutants. ccme.ca The introduction of toxic chemicals can disrupt these communities, affecting their structure and function. Phenolic compounds can serve as a carbon source for some microorganisms, leading to their biodegradation. ccme.ca The microbial half-life for most phenols is typically measured in days under aerobic conditions. gov.bc.ca

Specific research on the effects of this compound on environmental microbial communities has not been identified. However, given its structure as a chlorinated and fluorinated phenol, it is plausible that it could exhibit inhibitory effects on certain microbial populations, potentially slowing its own degradation and the breakdown of other organic matter.

Environmental Monitoring and Remediation Strategies

Effective environmental management requires robust methods for monitoring the presence of contaminants and strategies for their removal. For substituted phenols, monitoring in water is often accomplished using advanced analytical techniques. Methods such as closed-loop stripping analysis (CLSA) and purge and trap, followed by gas chromatography-mass spectrometry (GC-MS), have been successfully used to identify and quantify related compounds like 3-(trifluoromethyl)phenol in water samples at very low concentrations (ng/L). csic.esiaea.org

In the event of a spill or contamination, remediation strategies are necessary. For spills, the recommended approach is to soak up the chemical with an inert absorbent material and place it in suitable, closed containers for disposal at an approved waste disposal plant. fishersci.com For water treatment, degradation experiments on 3-(trifluoromethyl)phenol showed that it was resistant to degradation by chlorine. csic.es This suggests that conventional chlorination at water treatment plants may not be an effective remediation strategy. Alternative methods, such as adsorption onto activated carbon or advanced oxidation processes, could be considered, similar to strategies used for other persistent organic pollutants. The related compound 2-Chloro-4-(trifluoromethyl)phenol is noted for its use in research to help develop such remediation strategies. chemimpex.com

Detection and Quantification in Contaminated Water Sources

The detection and quantification of this compound in water sources are presumed to follow established analytical methodologies for other halogenated phenols. Due to its chemical structure, a combination of chromatographic separation and sensitive detection techniques would be necessary for its accurate measurement in complex environmental matrices.

Research Findings on Related Compounds:

Analytical methods for chlorophenols are well-established and would likely be adapted for this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary separation techniques employed. For detection, mass spectrometry (MS) is often coupled with these techniques (GC-MS or LC-MS) to provide both quantification and structural confirmation.

A study on the determination of various phenols in drinking water utilized solid-phase extraction (SPE) to concentrate the analytes from water samples, followed by GC-MS analysis. This method is capable of achieving low detection limits, often in the nanogram per liter (ng/L) range. For instance, EPA Method 528 outlines the determination of phenols in drinking water using SPE and GC-MS.

Another approach involves derivatization to enhance the volatility and detectability of phenolic compounds. For example, acetylation or pentafluorobenzylation can be used prior to GC analysis with an electron capture detector (ECD), which is highly sensitive to halogenated compounds.

Interactive Data Table: Analytical Methods for Halogenated Phenols in Water

Analytical TechniqueSample PreparationTypical Detection LimitsReference Compounds
GC-MSSolid-Phase Extraction (SPE)ng/L to µg/LChlorophenols, Dichlorophenols
HPLC-MS/MSDirect Injection or SPEng/LVarious Phenolic Compounds
GC-ECDDerivatization (e.g., acetylation)sub-ng/L to ng/LHalogenated Phenols

Case Studies of Water Pollution Incidents Involving Trifluoromethylphenols

Direct case studies detailing water pollution incidents specifically involving this compound are not documented in available scientific literature. However, a notable incident involving a positional isomer, 3-(trifluoromethyl)phenol, highlights the potential for this class of compounds to cause significant environmental and public health concerns.

Case Study: 3-(Trifluoromethyl)phenol Contamination in a Drinking Water Supply

In a well-documented case, 3-(trifluoromethyl)phenol was identified as the causative agent of a severe taste and odor episode in a drinking water supply. The source of the contamination was traced to an industrial discharge that impacted the raw water source of a treatment plant.

Detection and Impact : Consumers reported strong chemical or medicinal tastes and odors in their tap water. Extensive analytical investigation using sensory GC-MS identified 3-(trifluoromethyl)phenol as the primary odorant, even at very low concentrations.

Concentrations : The concentration of 3-(trifluoromethyl)phenol in the affected water supply reached levels that, while not considered acutely toxic, were well above the odor threshold, leading to widespread consumer complaints and a loss of confidence in the water quality.

Response and Remediation : The incident prompted immediate action from the water utility, which included identifying and mitigating the source of the industrial discharge. Treatment strategies at the water plant, such as the application of powdered activated carbon (PAC), were enhanced to adsorb the contaminant and reduce its concentration in the finished water.

This case study underscores the potential for trifluoromethylphenols to act as potent organoleptic contaminants in drinking water. The trifluoromethyl group can significantly influence the chemical and sensory properties of the phenol molecule, making its presence in water sources a critical concern for water suppliers. Although this incident involved a different isomer, it provides a valuable surrogate for understanding the potential environmental impact of a release of this compound.

Approaches to Environmental Remediation

The remediation of water contaminated with halogenated phenols, and by extension this compound, can be approached through various physical, chemical, and biological methods. The selection of a particular remediation strategy depends on factors such as the concentration of the contaminant, the volume of contaminated water, and the specific environmental context.

Research Findings on Remediation of Related Compounds:

Advanced Oxidation Processes (AOPs) : AOPs are highly effective for the degradation of recalcitrant organic pollutants like chlorophenols. These processes generate highly reactive hydroxyl radicals (•OH) that can break down the aromatic ring and mineralize the compound to carbon dioxide, water, and inorganic halides. Common AOPs include:

UV/H₂O₂ : The combination of ultraviolet light and hydrogen peroxide generates hydroxyl radicals.

Fenton and Photo-Fenton : These processes use iron salts and hydrogen peroxide (and UV light in the case of photo-Fenton) to produce hydroxyl radicals.

Ozonation : Ozone (O₃) is a powerful oxidant that can directly react with phenolic compounds or generate hydroxyl radicals under certain conditions.

Activated Carbon Adsorption : Adsorption onto activated carbon is a widely used and effective method for removing a broad range of organic contaminants from water. The porous structure of activated carbon provides a large surface area for the adsorption of phenolic compounds. Both powdered activated carbon (PAC) and granular activated carbon (GAC) systems are employed in water treatment facilities.

Biodegradation : While halogenated phenols are generally considered to be persistent and resistant to biodegradation, some microorganisms have been shown to degrade these compounds under specific conditions. Bioremediation can occur under both aerobic and anaerobic conditions. In some cases, co-metabolism, where the microorganisms degrade the contaminant while utilizing another primary substrate for growth, has been shown to be effective.

Interactive Data Table: Environmental Remediation Approaches for Chlorinated Phenols

Remediation TechnologyMechanismAdvantagesDisadvantages
Advanced Oxidation Processes (AOPs)Generation of highly reactive radicals for chemical degradation.Rapid and effective for a wide range of compounds. Can lead to complete mineralization.High operational costs, potential for byproduct formation if not optimized.
Activated Carbon AdsorptionPhysical adsorption of contaminants onto a porous surface.High removal efficiency, applicable to a broad range of organics.Adsorbent requires regeneration or disposal, can be costly for high concentrations.
BiodegradationMicrobial breakdown of contaminants into less harmful substances.Potentially low cost and environmentally friendly.Can be slow, requires specific microbial populations and environmental conditions.

Due to the presence of both a chloro and a trifluoromethyl group, this compound is expected to be a persistent organic pollutant. The trifluoromethyl group, in particular, is known for its stability and can render the molecule more resistant to degradation. Therefore, a combination of treatment methods, such as AOPs followed by a biological polishing step, may be the most effective approach for its removal from contaminated water sources.

Toxicological Research and Health Implications of 2 Chloro 3 Trifluoromethyl Phenol

Acute Toxicity Studies (e.g., Oral, Dermal)

Acute toxicity assessments for 2-Chloro-3-(trifluoromethyl)phenol indicate that it is hazardous upon single exposure. The compound is classified as Category 4 for both acute oral and acute dermal toxicity. fishersci.comfishersci.com This classification suggests that it can be harmful if swallowed or if it comes into contact with the skin. enamine.net Ingestion may lead to severe swelling and damage to delicate tissues. fishersci.comfishersci.com

Interactive Table: Acute Toxicity Classification of this compound

Exposure Route Toxicity Category Classification
Oral Category 4 Harmful if swallowed

Repeated Dose Toxicity Investigations

Currently, there is limited specific information available regarding repeated dose toxicity investigations for this compound. Safety data sheets indicate that effects from repeated exposure are not known. fishersci.comfishersci.com However, for some related phenolic compounds, repeated-dose studies in animals have shown evidence of liver toxicity at certain concentrations. regulations.gov For instance, a two-year study on a different alkylphenol showed liver effects in rats. regulations.gov It is important to note that these are findings for related, but distinct, chemicals.

Carcinogenicity Evaluations

There is no information available to indicate that this compound is a carcinogen. fishersci.comfishersci.com Regulatory agency listings for carcinogenicity for this specific compound are not present. fishersci.com Broader studies on the carcinogenicity of phenol (B47542) itself have concluded that there is inadequate evidence in both humans and experimental animals to classify it as a carcinogen. nih.gov

Developmental and Reproductive Toxicity Research

Specific data on the developmental and reproductive toxicity of this compound are not available. fishersci.comfishersci.com Research on other chemicals, such as certain endocrine-disrupting chemicals, has shown that they can interfere with reproductive health. nih.gov For example, some studies have linked exposure to certain environmental phenols with adverse reproductive outcomes in animal models. nih.gov However, these findings are not directly applicable to this compound without specific research.

Specific Organ System Toxicity

The primary target organ for single-exposure toxicity of this compound is the respiratory system. fishersci.comfishersci.comsigmaaldrich.com

Hepatic Effects

While direct studies on the hepatic effects of this compound are limited, related compounds have been shown to impact the liver. For instance, occupational exposure to hydrochlorofluorocarbon 123 (HCFC-123), which also contains chlorine and fluorine, has been linked to acute cholestatic hepatitis and, in severe cases, acute liver failure. nih.govnih.gov Studies on other phenolic compounds have also identified the liver as a target of toxicity. epa.gov Research on polyphenol extracts from other sources has even indicated potential therapeutic effects on liver conditions, highlighting the complex interactions of phenols with the liver. mdpi.com

Renal Effects

For instance, a fungicide with a related structure, Fluopyram, which contains a chloro- and trifluoromethyl-substituted pyridine (B92270) moiety, has shown kidney effects in animal studies. regulations.gov While this does not directly implicate this compound, it suggests that compounds with similar structural motifs warrant investigation for potential renal toxicity.

Table 1: Potential Renal Effects of Phenolic Compounds

EffectDescriptionReference
Acute Kidney InjurySevere exposure to phenol can result in damage to the kidneys, potentially leading to renal failure. nih.gov
Reduced Glomerular FiltrationNephrotoxins can alter blood flow within the kidneys, impairing their ability to filter waste from the blood. nih.gov

Neurological Manifestations

The neurological effects of this compound have not been extensively studied. A safety data sheet for the compound lists general symptoms of overexposure which may include headache, dizziness, and tiredness. fishersci.com More broadly, exposure to phenolic compounds can result in a range of neurological effects. Systemic absorption of phenol may lead to central nervous system (CNS) stimulation. mhmedical.com Animal studies on phenol have demonstrated effects such as muscle tremors, twitching, and impaired coordination. nih.gov

Furthermore, research on other halogenated phenolic compounds suggests they can act as neuronal persistent organic pollutants (POPs), indicating a potential for long-term neurological consequences. oup.com Some organophosphate pesticides, which can also be neurotoxic, have been shown to affect neurotransmitter systems and glial cells, leading to behavioral disturbances in animal models. nih.gov For example, chlorpyrifos (B1668852) exposure has been linked to alterations in cognitive behavior and motor activities in rats. nih.gov While these are different classes of compounds, they highlight the potential for complex neurological effects from environmental toxins.

Table 2: Potential Neurological Manifestations of Phenolic and Related Compounds

ManifestationDescriptionReference
General SymptomsOverexposure may lead to headache, dizziness, and fatigue. fishersci.com
CNS StimulationSystemic absorption of phenol can stimulate the central nervous system. mhmedical.com
Motor DeficitsAnimal studies have shown muscle tremors, twitching, and impaired coordination following phenol exposure. nih.gov
Neurodevelopmental EffectsExposure to certain neurotoxic compounds during critical developmental periods may lead to adverse outcomes. nih.gov

Respiratory Irritation

Inhalation of this compound is recognized as a potential route of exposure that can lead to respiratory irritation. fishersci.com Safety data sheets for the compound explicitly state that it may cause respiratory irritation, and the respiratory system is identified as a target organ for single-exposure toxicity. fishersci.com

This is consistent with the known effects of other inhaled chemical irritants. Chemical pneumonitis, an inflammation of the lungs, can occur after inhaling chemical fumes. medlineplus.gov Acute symptoms can include a burning sensation in the chest, difficulty breathing, and coughing. medlineplus.gov Long-term exposure to respiratory irritants can potentially lead to chronic respiratory conditions. For example, long-term exposure to trichlorophenol has been associated with an irritating effect on the lungs, with some evidence suggesting a risk of pulmonary fibrosis. nih.gov Inhalation of chlorine gas, a highly reactive irritant, can cause damage to the respiratory epithelium, leading to acute lung injury. nih.gov While this compound is not as reactive as elemental chlorine, its halogenated nature suggests a potential for similar, albeit less severe, irritant effects on the respiratory tract.

Table 3: Respiratory Effects of this compound and Related Irritants

EffectDescriptionReference
Respiratory IrritationMay cause irritation to the respiratory system upon inhalation. fishersci.com
Chemical PneumonitisInhalation of chemical irritants can lead to lung inflammation. medlineplus.gov
Potential for Chronic EffectsLong-term exposure to some chlorophenols has been linked to chronic lung conditions. nih.gov

Mechanisms of Toxicity at the Cellular and Subcellular Level

The precise mechanisms of toxicity for this compound at the cellular and subcellular level have not been specifically elucidated. However, based on its chemical structure as a substituted phenol, several mechanisms can be inferred from studies on related compounds.

Phenol itself is described as a protoplasmic poison due to its ability to denature proteins and disrupt cell membranes, leading to cell death and coagulative necrosis. nih.govmhmedical.com A key mechanism of toxicity for many substituted phenol derivatives is the uncoupling of oxidative phosphorylation in mitochondria. nih.gov This process disrupts the production of ATP, the primary energy currency of the cell, which can lead to cellular dysfunction and death.

Halogenated phenolic compounds, a class to which this compound belongs, have been shown to exhibit various toxicological actions. Some can disrupt thyroid hormone homeostasis by inhibiting the activity of deiodinase enzymes, which are crucial for regulating thyroid hormone levels. oup.com Furthermore, chlorophenols and their metabolites can induce oxidative stress, leading to the formation of reactive oxygen species (ROS) that can damage cellular components, including DNA. nih.gov This oxidative damage is considered a potential contributor to the carcinogenic effects observed with some chlorophenols. nih.gov

Table 4: Potential Mechanisms of Toxicity for Halogenated Phenols

MechanismDescriptionReference
Protein DenaturationPhenols can alter the structure of proteins, impairing their function. nih.govmhmedical.com
Uncoupling of Oxidative PhosphorylationSubstituted phenols can interfere with mitochondrial energy production. nih.gov
Endocrine DisruptionSome halogenated phenols can interfere with the thyroid hormone system. oup.com
Oxidative Stress and DNA DamageChlorophenols can generate reactive oxygen species, leading to cellular damage. nih.gov

Applications of 2 Chloro 3 Trifluoromethyl Phenol in Specialized Research Areas

Role in Agrochemical Research and Formulation Development

2-Chloro-3-(trifluoromethyl)phenol serves as a key intermediate in the synthesis of modern agrochemicals, contributing to the development of effective crop protection solutions. benchchem.comchemimpex.com The presence of the trifluoromethyl (-CF3) group is particularly significant as it can enhance the biological activity of the final product. benchchem.com

In the field of herbicide research, phenoxyphenyl derivatives are known to exhibit herbicidal activity. researchgate.net Specifically, compounds containing a 2-chloro-4-(trifluoromethyl)phenoxy moiety have been successful as inhibitors of protoporphyrinogen (B1215707) oxidase, a key enzyme in plant chlorophyll (B73375) synthesis. researchgate.net Research has been conducted on the design and synthesis of novel herbicidal compounds derived from chloro-trifluoromethyl-phenoxy structures. researchgate.net For instance, studies have explored the synthesis of 3-(2-chloro-4-trifluoromethyl)phenoxy benzoylhydrazones and evaluated their herbicidal activity, showing inhibitory effects on the roots of certain plants like rape and barnyard grass at specific concentrations. researchgate.net

This phenol (B47542) derivative is also integral to the creation of new fungicidal agents. benchchem.comchemimpex.com The compound is used in the synthesis of more complex molecules designed to combat fungal pathogens that affect crops. benchchem.com Research has focused on creating novel chloro-containing 1-aryl-3-oxypyrazoles with oximino ester or oximino amide moieties, which have shown fungicidal activity against pathogens like Rhizoctonia solani. nih.gov The synthesis of these complex fungicides often involves multiple steps, starting with intermediates like arylhydrazines to form pyrazole (B372694) rings, which are then further modified. nih.gov The development of such compounds is a continuous process in the search for more effective and targeted fungicides. chemimpex.com

Incorporation in Material Science Research for Enhanced Properties

In material science, this compound is utilized to create polymers and coatings with improved characteristics. benchchem.comchemimpex.com Its incorporation into material structures can lead to enhanced thermal stability and chemical resistance, making the resulting products suitable for demanding industrial applications. benchchem.comchemimpex.com

The development of coatings with high chemical resistance is another area where this compound finds application. The inherent stability of the chloro- and trifluoromethyl-substituted phenol structure can be transferred to coating formulations, protecting surfaces from corrosive chemicals and harsh environments.

Utility in Specialty Chemical Synthesis

Beyond its direct applications, this compound is a valuable starting material or intermediate in the synthesis of a wide range of specialty chemicals. sigmaaldrich.comresearchscientific.co.uk Its reactivity allows for various chemical transformations, including substitution reactions at the chloro position and reactions involving the phenolic hydroxyl group. benchchem.com This versatility makes it a key component in the production of complex molecules for diverse research and industrial purposes, including the synthesis of nitrogen-rich heterocyclic scaffolds like 1,3,5-triazines, which are important in drug discovery and material science. acs.org

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-Chloro-3-(trifluoromethyl)phenol?

  • Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to identify substituent positions (e.g., chloro and trifluoromethyl groups).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected ~196.56 g/mol based on C7_7H4_4ClF3_3O) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Detect functional groups like phenolic -OH (~3200–3600 cm1^{-1}) and C-F stretches (~1100–1250 cm31_3^{-1}) .
    • Validation : Compare data with reference spectra of structurally similar compounds, such as 2-(trifluoromethyl)phenol .

Q. How can researchers assess the acute toxicity of this compound in laboratory settings?

  • Answer : Follow ATSDR guidelines for chlorophenols:

  • In vitro assays : Use cell lines (e.g., HepG2) to measure cytotoxicity (IC50_{50}) via MTT or LDH assays.
  • In vivo models : Administer graded doses to rodents (OECD TG 423) to determine LD50_{50} and monitor organ-specific effects (liver/kidney histopathology) .
  • Environmental toxicity : Test aquatic toxicity using Daphnia magna or algae (OECD TG 201/202).

Q. What synthetic routes are available for preparing this compound?

  • Answer : Common strategies include:

  • Electrophilic substitution : Chlorination of 3-(trifluoromethyl)phenol using Cl2_2 or SO2_2Cl2_2 under controlled conditions.
  • Cross-coupling : Suzuki-Miyaura coupling of halogenated precursors with trifluoromethyl boronic acids, followed by deprotection .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Answer :

  • Method : Apply the Lee-Yang-Parr (LYP) correlation functional with B3LYP hybrid exchange to compute HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices for reactivity analysis .
  • Outcome : Predict sites for electrophilic/nucleophilic attack (e.g., para to -OH due to electron-withdrawing groups) and compare with experimental reactivity data .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Answer :

  • Reaction optimization : Use anhydrous solvents (e.g., DCM) and triethylamine to scavenge HCl, reducing side reactions like dichlorination .
  • Analytical monitoring : Employ HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to detect intermediates (e.g., 3-chloro derivatives) and adjust stoichiometry .
  • Temperature control : Maintain ≤50°C to prevent trifluoromethyl group decomposition .

Q. How does the substituent arrangement influence the compound’s environmental persistence?

  • Answer :

  • Hydrolysis studies : Test stability in buffered solutions (pH 4–9) at 25°C; trifluoromethyl groups resist hydrolysis, but chloro substituents may enhance photodegradation under UV light .
  • QSAR modeling : Use logP (calculated ~2.8) and pKa (~8.5 for phenolic -OH) to predict bioaccumulation and soil adsorption coefficients (Koc_{oc}) .

Methodological Notes

  • Safety : Handle with PPE (gloves, goggles) due to potential skin/eye irritation. Store in airtight containers away from light .
  • Data validation : Cross-reference experimental results with computational predictions (e.g., DFT vs. NMR chemical shifts) to resolve discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.